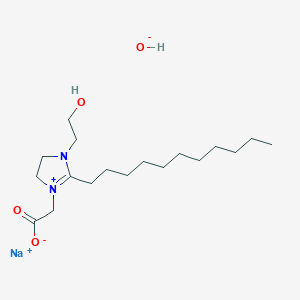
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is part of the imidazolium family, known for their applications in various fields due to their ionic nature and ability to form stable structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the carboxymethyl and hydroxyethyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions and with the use of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: The compound can be employed in the study of cell membranes and ion channels, given its amphiphilic properties.
Industry: The compound is used in the formulation of detergents and surfactants, where its unique structure helps in the emulsification and stabilization of mixtures.
作用機序
The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets through ionic and hydrogen bonding, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
Sodium carboxymethylcellulose: Used as a thickener and stabilizer in various applications.
Sodium dodecyl sulfate: A surfactant commonly used in laboratory and industrial settings.
Imidazolium-based ionic liquids: Known for their use as solvents and catalysts in chemical reactions.
Uniqueness
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide stands out due to its specific combination of functional groups, which impart unique properties such as enhanced solubility, stability, and the ability to form stable complexes with various molecules. These characteristics make it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
68647-44-9 |
|---|---|
分子式 |
C18H35N2NaO4 |
分子量 |
366.5 g/mol |
IUPAC名 |
sodium;2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19(14-15-21)12-13-20(17)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 |
InChIキー |
KGWNJGBNPWFAFR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


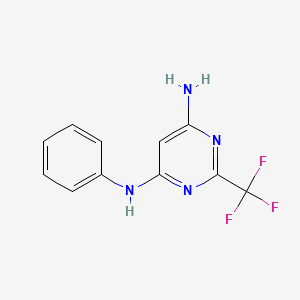

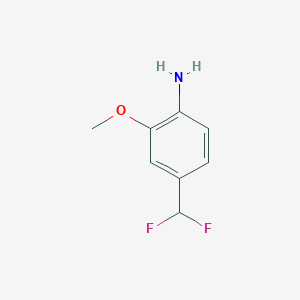


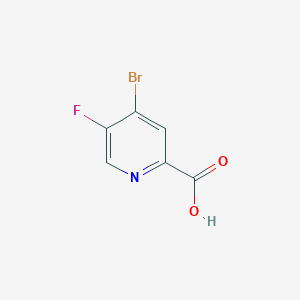
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
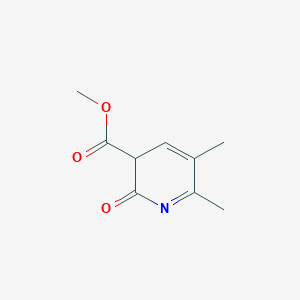
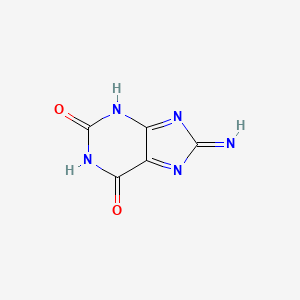
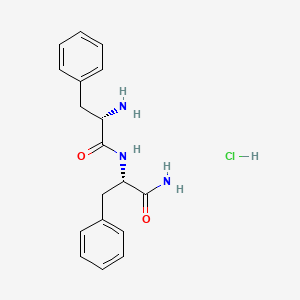
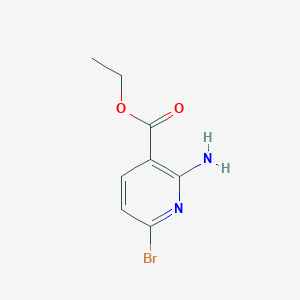

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
